REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[C:9]([O:11][CH3:12])=[O:10].F[B-](F)(F)F.[NH4+:18].[N:19]([O-])=O.[Na+].C([O-])(=O)C.[K+]>O.C(Cl)(Cl)Cl.Cl.C1OCCOCCOCCOCCOCCOC1>[NH:18]1[C:5]2[CH:6]=[CH:7][CH:2]=[C:3]([C:9]([O:11][CH3:12])=[O:10])[C:4]=2[CH:8]=[N:19]1 |f:1.2,3.4,5.6|
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=CC=C1)C)C(=O)OC
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[NH4+]
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
121 mL
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Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
41.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
88 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
potassium acetate
|
Quantity
|
65.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.37 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 35 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
This solid was washed with water, methanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under nitrogen atmosphere
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Type
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STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The partitioned organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2C(=CC=CC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |